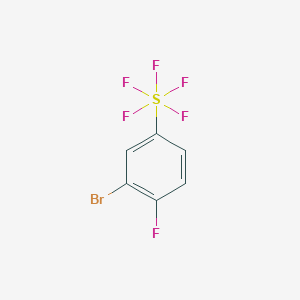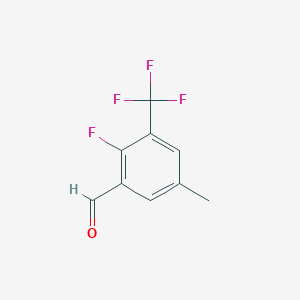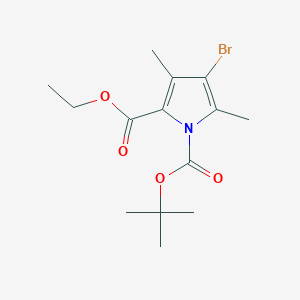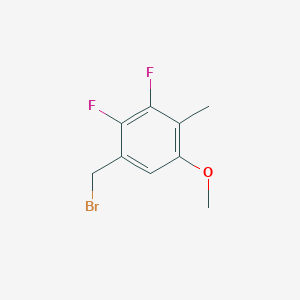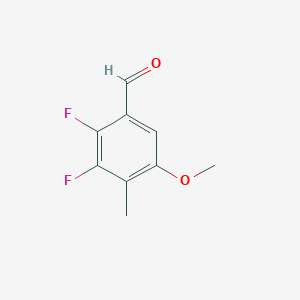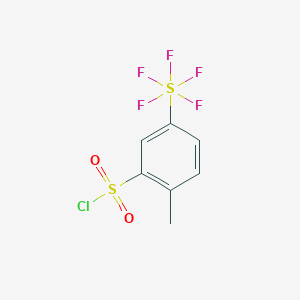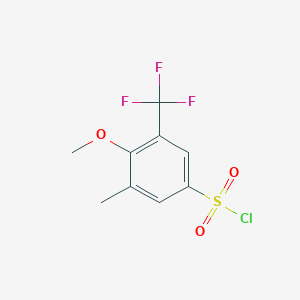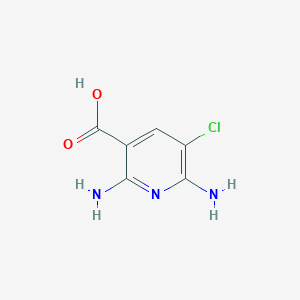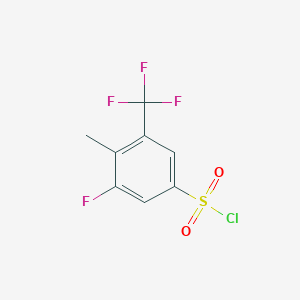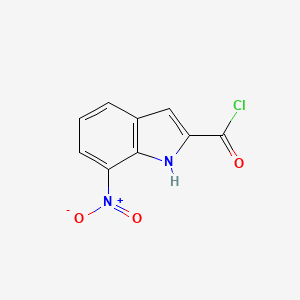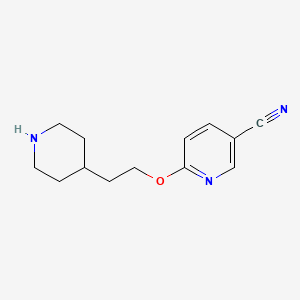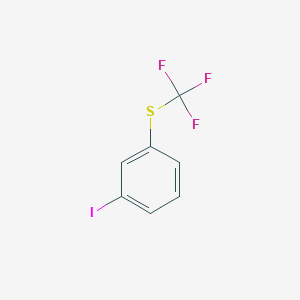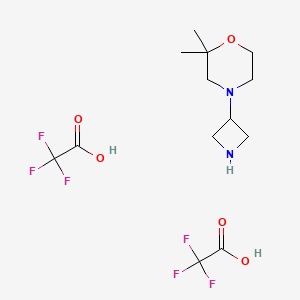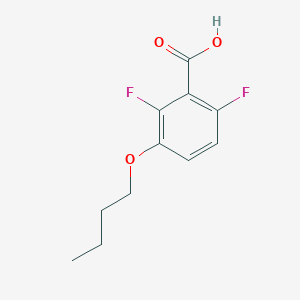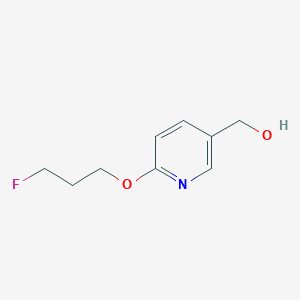
(6-(3-Fluoropropoxy)pyridine-3-yl)methanol
Descripción general
Descripción
(6-(3-Fluoropropoxy)pyridine-3-yl)methanol is a chemical compound with the molecular formula C₆H₆FNO . Its average mass is approximately 127.12 Da . The compound’s structure includes a pyridine ring substituted with a fluoropropoxy group and a hydroxymethyl moiety.
Molecular Structure Analysis
The molecular structure of (6-(3-Fluoropropoxy)pyridine-3-yl)methanol consists of a pyridine ring (with nitrogen as the heteroatom) attached to a fluoropropoxy group and a hydroxymethyl substituent. The fluorine atom is positioned at the 6-position of the pyridine ring. The hydroxymethyl group is connected to the pyridine nitrogen .
Aplicaciones Científicas De Investigación
Catalytic Oligomerization of Ethylene
(Kermagoret & Braunstein, 2008) explored the synthesis of dinuclear complexes involving ligands like (pyridin-2-yl)methanol. These complexes were tested in the oligomerization of ethylene, a process significant in polymer chemistry.
Solar Cell Improvement
(Chen et al., 2017) studied alcohol-soluble conjugated polymers with pyridine incorporated into fluorene scaffolds. These materials were used as cathode interfacial layers in polymer solar cells, demonstrating the potential of pyridine derivatives in enhancing solar cell efficiency.
Photocatalytic Water Reduction
(Bachmann et al., 2013) synthesized ligands related to pyridine-2-yl methanol, which were coordinated with various metals. These compounds showed photocatalytic activity in water reduction, indicating their potential in energy-related applications.
Structural and Theoretical Analysis
(Trivedi, 2017) conducted a theoretical study of a similar compound, (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, using density functional theory. This research provides insights into the molecular structure and properties relevant to various scientific applications.
Propiedades
IUPAC Name |
[6-(3-fluoropropoxy)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2/c10-4-1-5-13-9-3-2-8(7-12)6-11-9/h2-3,6,12H,1,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDFZNHDHPGNNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(3-Fluoropropoxy)pyridine-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



